Field: Thermodynamics
Application: 3,5-Difluoroaniline is used in the generation of thermodynamic property data. These data are critically evaluated and are used for various scientific and industrial applications.
Field: Biomedical Research
Application: 3,5-Difluoroaniline has been used in biomedical research to study its nephrotoxic effects in vitro.
Field: Organic Chemistry
Application: 3,5-Difluoroaniline has been used in the preparation of 3,5-difluorodimethylaniline.
Results: The process results in the production of 3,5-difluorodimethylaniline.
Field: Laboratory Research
Application: 3,5-Difluoroaniline is used as a laboratory chemical.
3,5-Difluoroaniline is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, alongside an amino group (-NH₂) at the 1 position. Its chemical formula is C₆H₅F₂N, and it has a molecular weight of approximately 129.11 g/mol. This compound is classified as a substituted aniline, which are compounds containing an aminobenzene moiety, making it relevant in various chemical syntheses and applications in industrial chemistry .
Currently, there is no documented research on the specific mechanism of action of 3,5-difluoroaniline.
Research indicates that 3,5-difluoroaniline exhibits various biological activities. It has been studied for its potential effects on human health and its interactions with biological systems. Some studies suggest it may act as a weak inhibitor of certain enzymes and pathways, although specific therapeutic applications remain largely experimental . The compound's toxicity profile indicates acute inhalation toxicity and potential carcinogenicity, necessitating careful handling in laboratory settings .
Several methods exist for synthesizing 3,5-difluoroaniline:
3,5-Difluoroaniline is utilized in several fields:
Studies on the interactions of 3,5-difluoroaniline with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. Its interactions are still under investigation to assess its safety profile and possible therapeutic uses. Notably, it has been evaluated for its impact on human health concerning toxicity and carcinogenicity .
Several compounds share structural similarities with 3,5-difluoroaniline. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,4-Difluoroaniline | C₆H₄F₂N | Fluorine atoms at different positions |
4-Fluoroaniline | C₆H₄FN | Single fluorine atom at the para position |
2-Amino-4-fluorophenol | C₆H₇FNO | Contains both amino and hydroxyl groups |
2,6-Difluoroaniline | C₆H₄F₂N | Fluorine atoms positioned at 2 and 6 |
The unique positioning of fluorine atoms at the meta positions (3 and 5) distinguishes 3,5-difluoroaniline from other similar compounds. This configuration affects its reactivity patterns and biological interactions compared to its ortho or para counterparts. The specific electronic effects imparted by these substitutions can lead to diverse applications in synthetic chemistry and material science.
3,5-Difluoroaniline is an aromatic amine derivative, structurally characterized by the presence of two fluorine atoms substituted at the 3 and 5 positions of the benzene ring, with an amino group at the 1 position. The molecular formula is $$ \mathrm{C}6\mathrm{H}5\mathrm{F}_2\mathrm{N} $$, and its molecular weight is approximately 129.11 grams per mole [1] [3] [4] [5] [6]. The presence of fluorine atoms at the meta positions relative to the amino group imparts notable electronic effects, influencing both the electron density of the aromatic ring and the basicity of the amino group.
The benzene ring in 3,5-difluoroaniline retains planarity due to the sp2 hybridization of the carbon atoms, and the amino group is typically coplanar with the ring, maximizing conjugation and resonance stabilization. The fluorine atoms, being highly electronegative, withdraw electron density from the ring via inductive effects, which can be observed in the electron distribution and reactivity patterns of the molecule. The amino group, as an electron-donating substituent through resonance, partially counteracts the electron-withdrawing influence of the fluorine atoms, but the net effect is a reduction in the basicity of the amino nitrogen compared to unsubstituted aniline.
Conformational analysis reveals that the molecule exhibits limited flexibility due to the rigidity of the aromatic ring. The orientation of the amino group hydrogens can be influenced by intramolecular hydrogen bonding or steric interactions with the ortho-hydrogen atoms, but such effects are relatively minor in the case of 3,5-difluoroaniline, as the fluorine substituents are positioned at the meta locations. Computational studies and crystallographic data (where available) typically confirm the coplanarity of the amino group with the aromatic ring, which is energetically favored due to delocalization of the lone pair electrons into the π-system.
Crystallographic analysis provides detailed insight into the three-dimensional arrangement of atoms within 3,5-difluoroaniline. While specific single-crystal X-ray diffraction data for 3,5-difluoroaniline may be limited, general trends can be inferred from related fluorinated anilines and aromatic amines. The compound is reported to exist as a low-melting solid, with a typical appearance ranging from white to yellowish [1] [3] [4] [6]. The crystalline form is influenced by the packing of the planar aromatic molecules, which often arrange in layers stabilized by π-π stacking interactions and, to a lesser extent, by weak hydrogen bonding involving the amino group.
The presence of fluorine atoms can affect the crystal lattice by introducing additional dipole-dipole interactions and by influencing the molecular packing density. Fluorine's small size and high electronegativity can lead to closer packing in the crystal structure compared to non-fluorinated analogs. The amino group may participate in intermolecular hydrogen bonding, potentially leading to the formation of dimeric or polymeric motifs within the crystal lattice. However, the meta positioning of the fluorine atoms reduces the likelihood of strong intramolecular hydrogen bonds, as observed in ortho-substituted derivatives.
Crystallographic studies of related compounds indicate that the unit cell parameters and symmetry are consistent with monoclinic or orthorhombic crystal systems, but the exact space group for 3,5-difluoroaniline would require experimental confirmation. The molecular geometry within the crystal is expected to closely mirror the optimized structure obtained from quantum chemical calculations, with bond lengths and angles typical of aromatic amines and fluorinated benzenes.
The melting and boiling points of 3,5-difluoroaniline are critical physical constants that reflect its intermolecular interactions and volatility. Experimental data consistently report a melting point in the range of 37 to 41 degrees Celsius [1] [3] [4] [5] [6]. This relatively low melting point is characteristic of aromatic amines with limited hydrogen bonding capabilities and moderate molecular weight.
The boiling point of 3,5-difluoroaniline is reported as approximately 185.4 degrees Celsius at standard atmospheric pressure (760 millimeters of mercury) [3]. However, some sources provide a boiling point of 80 degrees Celsius at a reduced pressure of 20 millimeters of mercury [1] [4] [6]. The variability in boiling point data reflects the influence of pressure on the volatility of the compound. The relatively high boiling point under atmospheric conditions is consistent with the presence of strong aromatic interactions and the moderate polarity introduced by the amino and fluorine substituents.
The density of 3,5-difluoroaniline is reported as approximately 1.295 grams per cubic centimeter at room temperature [1] [3] [4]. This value is slightly higher than that of unsubstituted aniline, reflecting the influence of the heavier fluorine atoms on the overall molecular mass and packing efficiency in the solid and liquid states.
The refractive index of 3,5-difluoroaniline is reported in the range of 1.512 to 1.514 [1] [4]. This optical property is indicative of the compound's ability to polarize light, which is influenced by the electron density distribution within the aromatic ring and the presence of polarizable substituents such as fluorine and the amino group. The refractive index provides useful information for the identification and purity assessment of the compound in analytical applications.
Acute Toxic;Irritant